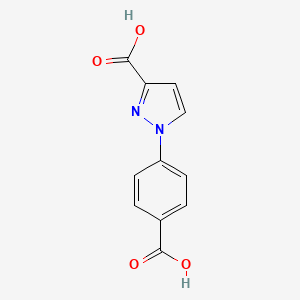

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-

Description

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- (CAS 1271-48-3) is a pyrazole derivative featuring a carboxylic acid group at the 3-position of the pyrazole ring and a 4-carboxyphenyl substituent at the 1-position .

Properties

IUPAC Name |

1-(4-carboxyphenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-10(15)7-1-3-8(4-2-7)13-6-5-9(12-13)11(16)17/h1-6H,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUMWDAXVWCUOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201234751 | |

| Record name | 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72899-92-4 | |

| Record name | 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72899-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Carboxyphenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201234751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases . Another method involves the use of multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different substituted pyrazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various functionalized pyrazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine and oxygen in the presence of DMSO.

Reduction: Reducing agents such as hydrogen gas and metal catalysts are often used.

Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- involves its ability to donate and accept hydrogen bonds, forming various intermolecular interactions . These interactions can influence the compound’s biological activity and its ability to interact with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Substituent Variations and Key Structural Differences

The table below highlights structural differences between the target compound and related pyrazole-carboxylic acid derivatives:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 4d, sulfonyl in ) are linked to enhanced biological activity (e.g., anti-inflammatory effects) .

- Dual carboxylic acids in the target compound enable applications in materials science (MOFs) but may reduce cell permeability compared to esters or amides .

- Halogenated derivatives (e.g., 4-chlorophenyl in , 4-fluorophenyl in ) are common in agrochemicals and pharmaceuticals due to improved metabolic stability.

Physicochemical Properties

IR/NMR Signatures :

- The target compound exhibits dual C=O stretches (~1700 cm⁻¹ for COOH) and broad O-H stretches (2500–3300 cm⁻¹), distinct from esters (C=O ~1730 cm⁻¹) or aldehydes (C-H stretch ~2800 cm⁻¹) .

- 1H NMR : The 4-carboxyphenyl group shows aromatic protons as a multiplet (δ 7.5–8.5 ppm), while pyrazole protons resonate near δ 6.5–8.0 ppm .

Solubility : The dual COOH groups enhance water solubility compared to lipophilic derivatives like ethyl esters or trifluoroethyl-substituted compounds .

Biological Activity

1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrazole ring and carboxylic acid functionalities, which contribute to its biological activity. Its molecular formula is C10H8N2O4.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that phenyl-substituted pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Acinetobacter baumannii . The incorporation of functional groups like fluorine on the phenyl ring has been shown to enhance antimicrobial potency.

| Compound | Activity | Reference |

|---|---|---|

| 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- | Antimicrobial against S. aureus | |

| 4-Substituted pyrazoles | Antimicrobial against various strains |

Anti-inflammatory Activity

Several studies have reported anti-inflammatory effects associated with pyrazole derivatives. For example, compounds synthesized from pyrazole structures exhibited inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory activity was comparable to standard drugs like diclofenac sodium.

Anticancer Potential

Emerging evidence suggests that 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)- may possess anticancer properties. Studies indicate that certain structural modifications can enhance its efficacy against cancer cell lines . The mechanism may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways.

Enzyme Inhibition

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors. For instance, it has been suggested that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Molecular Interactions

The presence of carboxylic acid groups enhances the compound's ability to form hydrogen bonds with biological macromolecules, facilitating better interaction with target proteins and potentially leading to increased bioactivity .

Synthesis and Evaluation

A series of studies have focused on synthesizing new pyrazole derivatives to evaluate their biological activities. For example, a recent study synthesized several novel hydrazone derivatives from pyrazole precursors and tested their antimicrobial properties against multiple bacterial strains . The results demonstrated that certain derivatives exhibited potent activity, highlighting the importance of structural modifications in enhancing biological effects.

Comparative Studies

Comparative studies between different pyrazole derivatives have illustrated variations in biological activities based on structural differences. For instance, compounds with additional substituents on the phenyl ring showed improved antimicrobial and anti-inflammatory activities compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Pyrazole-3-carboxylic acid, 1-(4-carboxyphenyl)-, and how can reaction conditions be optimized for yield?

- Methodology : The compound’s synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with β-keto esters or aldehydes. For carboxylated derivatives, post-functionalization via Suzuki-Miyaura coupling or Ullmann reactions may introduce aromatic groups . Optimization includes adjusting solvent polarity (e.g., DMF for solubility), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in pyrazole derivatives?

- Methodology :

- NMR : Use ¹H-¹H COSY to confirm pyrazole ring substitution patterns. The deshielded carboxylic proton (~12–14 ppm) and aromatic protons (6.5–8.5 ppm) differentiate substituents .

- IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) validate functional groups .

- HRMS : Exact mass analysis (e.g., ESI+ at m/z 269.06 [M+H]⁺) confirms molecular formula .

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018 for refinement) is standard. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), low-temperature data collection (100 K), and resolution to 0.8 Å. Hydrogen bonding between carboxylic groups often stabilizes the lattice, forming 2D networks .

Advanced Research Questions

Q. How does 1-(4-carboxyphenyl)-1H-pyrazole-3-carboxylic acid function in lanthanide-based metal-organic frameworks (MOFs) for environmental sensing?

- Methodology : The compound acts as a ditopic linker in [Eu₂(L)₃(H₂O)₅]ₙ MOFs, where carboxylate groups coordinate to Eu³⁺ ions. Defect engineering (e.g., missing linker defects) enhances luminescence quenching efficiency for nitrobenzene detection (LOD: 114 ppb). Time-resolved fluorescence spectroscopy (TRFS) monitors energy transfer mechanisms between Eu³⁺ and analytes .

Q. What experimental approaches address contradictory data in pyrazole derivative tautomerism studies?

- Methodology : Tautomeric equilibria (e.g., 1H vs. 2H-pyrazole forms) are resolved via:

- VT-NMR : Variable-temperature ¹³C NMR (e.g., 25°C to −40°C) to freeze dynamic processes.

- DFT Calculations : B3LYP/6-31G(d) simulations predict dominant tautomers based on Gibbs free energy .

- XPS : Nitrogen 1s binding energies distinguish protonation states .

Q. How can mechanistic studies elucidate the catalytic role of pyrazole-carboxylic acids in asymmetric synthesis?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare kH/kD in deuterated solvents to identify rate-determining steps.

- In situ FTIR : Track intermediates during catalysis (e.g., enolization steps).

- Chiral HPLC : Enantiomeric excess (ee) analysis using Chiralpak IA columns (hexane/IPA eluent) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.